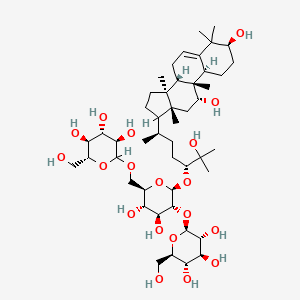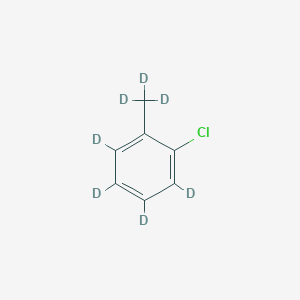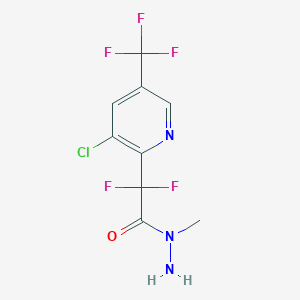
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetohydrazide
Descripción general
Descripción
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . The exact synthesis process for this specific compound is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is bonded to a trifluoromethyl group (-CF3), a chloro group (-Cl), and a difluoro-N-methylacetohydrazide group .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
- The synthesis of similar pyridine derivatives, particularly focusing on fluorine-containing pyridines, has been extensively studied for their application in the development of pesticides and other agrochemical products. These compounds are valued for their chemical properties which make them suitable for various industrial and scientific applications (Lu Xin-xin, 2006).
Chemical Properties and Reactivity
- Studies on the chemical structure and reactivity of compounds containing the trifluoromethyl group have led to insights into their potential antibacterial and anticancer properties. This underlines the diverse potential applications of such compounds beyond their initial scope, including in the synthesis of novel compounds with significant bioactivity (S. Bondock & Hanaa Gieman, 2015).
Molecular Structure Analysis
- Detailed molecular structure analysis of related compounds, such as fluazinam, provides a foundation for understanding their chemical behavior and potential applications. This includes studies on hydrogen bonding and molecular interactions that could inform their use in various scientific applications (Youngeun Jeon et al., 2013).
Innovative Synthesis Strategies
- Research into novel synthesis strategies for creating fluorine-containing pyridines has yielded new methodologies. These techniques expand the toolkit available for chemists working with pyridine derivatives, opening up new pathways for the development of compounds with specialized applications (Zhou Hong-feng, 2007).
Biological Applications
- Despite the exclusion of direct drug-related applications, the research into the synthesis and biological evaluation of compounds structurally related to "2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetohydrazide" indicates a broad interest in their potential for antibacterial and anticancer activities. This suggests a wider scope of scientific interest in leveraging the chemical properties of such compounds for beneficial applications (E. M. Flefel et al., 2018).
Direcciones Futuras
Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5N3O/c1-18(16)7(19)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNLAUXVVUHWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



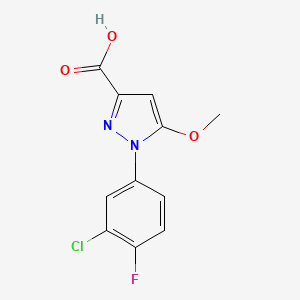
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
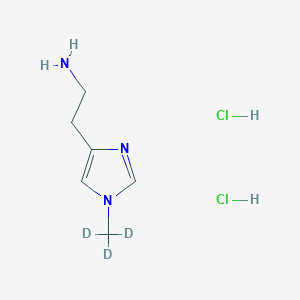
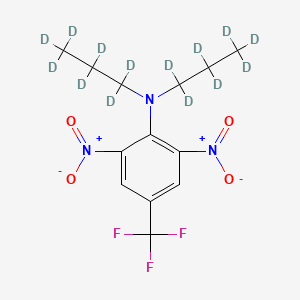
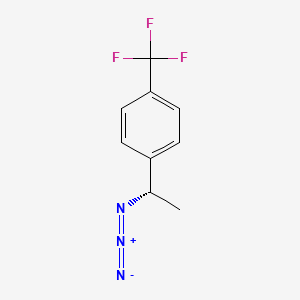
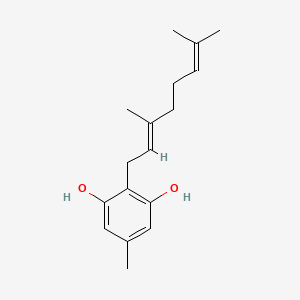
![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)
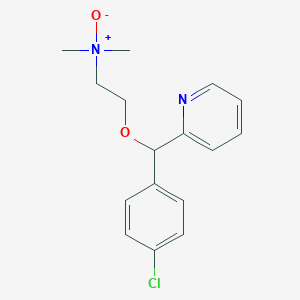
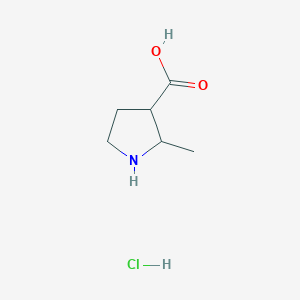
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)
